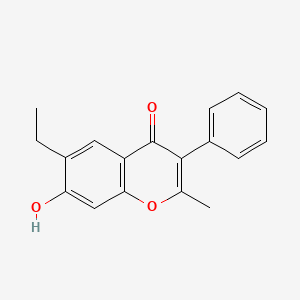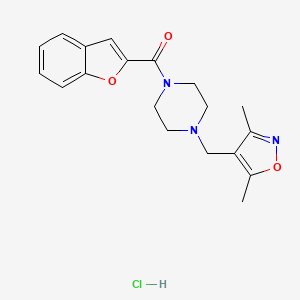
N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound known for its distinctive structural features, which include a tetrazole ring, a thiazepane ring, and a carboxamide group. These functional groups make the compound versatile in both synthetic chemistry and applied sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of intermediate compounds. One common route involves the formation of the tetrazole ring through cyclization of an azide precursor with nitrile derivatives. Subsequent steps involve the formation of the thiazepane ring by cyclization reactions of sulfides with amines. Finally, the carboxamide group is introduced using amidation reactions.
Industrial Production Methods: Industrial production often leverages catalytic processes to ensure high yield and purity. Methods may include the use of transition metal catalysts to facilitate the cyclization steps and selective purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various types of chemical reactions:
Oxidation: Typically leads to the formation of sulfoxides or sulfones.
Reduction: Can reduce the carboxamide group to an amine or the thiazepane ring to a thiazolidine.
Substitution: Both nucleophilic and electrophilic substitutions are possible, targeting the phenyl ring or the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiazolidines.
Substitution: Halogenated derivatives, alkylated compounds.
Aplicaciones Científicas De Investigación
N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Acts as a ligand in biochemical assays, binding to proteins or enzymes.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mecanismo De Acción
The compound’s effects are primarily driven by its ability to interact with molecular targets such as enzymes and receptors. The tetrazole ring often mimics the structure of bioactive molecules, enabling the compound to inhibit or activate biochemical pathways.
Comparación Con Compuestos Similares
N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can be compared to other heterocyclic compounds like:
Benzodiazepines: Notable for their use in medical applications.
Tetrazoles: Common in pharmaceuticals for their bioisosteric properties.
Thiazepines: Used in synthesizing complex natural products.
The uniqueness of this compound lies in its combination of these features, which makes it versatile for various scientific and industrial applications.
Propiedades
IUPAC Name |
5-oxo-N-[4-(tetrazol-1-yl)phenyl]-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c20-12-5-6-22-7-11(16-12)13(21)15-9-1-3-10(4-2-9)19-8-14-17-18-19/h1-4,8,11H,5-7H2,(H,15,21)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZUDXGYRFYOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[5-(2-fluorophenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2919274.png)

![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)


![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)
![4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2919282.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B2919283.png)

